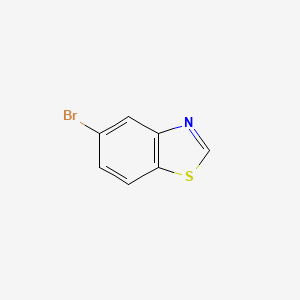

5-Bromobenzothiazole

Descripción

Significance of Benzothiazole (B30560) Scaffolds in Academic Research

The benzothiazole scaffold, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a core structure in numerous biologically active compounds. nih.govtandfonline.com This bicyclic system is noted for its relative stability and the presence of electron-rich nitrogen and sulfur heteroatoms, which facilitate interactions with biological targets. ijbpas.com The inherent versatility of the benzothiazole ring has made it a subject of continuous interest for organic and medicinal chemists. crimsonpublishers.com

In academic research, benzothiazole derivatives are widely recognized for a broad spectrum of pharmacological activities. nih.govtandfonline.com These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and antidiabetic properties. nih.govijbpas.comresearchgate.netmdpi.com The structural diversity achievable by substituting at various positions on the benzothiazole ring allows for the fine-tuning of these biological effects, making it a key pharmacophore in drug discovery. tandfonline.comcrimsonpublishers.com Beyond medicine, these scaffolds are integral to the development of functional materials, finding applications as dyes, agrochemicals, and materials for optoelectronics due to their unique photophysical properties. ijbpas.comresearchgate.net

Scope and Focus of Research on 5-Bromobenzothiazole Derivatives

The introduction of a bromine atom at the 5-position of the benzothiazole ring creates a highly valuable intermediate for chemical synthesis. a2bchem.com The bromine atom serves as a reactive handle, enabling a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to the research focused on this compound, allowing chemists to construct more complex and functionally diverse molecules. a2bchem.com

Key synthetic transformations involving this compound include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is frequently used to couple this compound with boronic acids, creating biaryl structures. nih.govscispace.com This method is a staple for building the backbones of many targeted derivatives.

Heck Reaction: This reaction allows for the formation of carbon-carbon bonds, typically with alkenes, further expanding the structural possibilities. a2bchem.com

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, providing a direct route to introduce different functional groups. a2bchem.com

Research on this compound derivatives is sharply focused on several key areas:

Medicinal Chemistry: A significant portion of research involves using this compound as a starting material to synthesize novel therapeutic agents. For instance, it has been used to create potent anticancer compounds by incorporating it into larger molecules designed to inhibit specific kinases or cellular pathways. researchgate.netnih.govacs.org Studies have also explored its use in developing antiviral agents, particularly against viruses like the Human Cytomegalovirus (HCMV). mdpi.com

Materials Science: The unique electronic properties of the benzothiazole core are exploited in materials science. Derivatives of this compound are investigated for their potential in creating advanced optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs). rsc.org Research has also been conducted on developing chemiluminescent reagents based on bromobenzothiazole structures that are significantly more potent than traditional reagents like luminol (B1675438). google.com

Chemical Biology: The scaffold is used to create probes and inhibitors for studying biological processes. For example, derivatives have been synthesized to act as inhibitors of the oxidoreductase NQO2, a target for inflammation and cancer research. mdpi.com

| Property | Value |

| Chemical Formula | C₇H₄BrNS |

| Molecular Weight | 214.08 g/mol sigmaaldrich.comnih.gov |

| Appearance | Powder sigmaaldrich.com |

| Melting Point | 105-110 °C sigmaaldrich.com |

| CAS Number | 768-11-6 sigmaaldrich.com |

Physicochemical Properties of this compound.

Current Research Landscape and Future Directions

The current research landscape for this compound is characterized by a drive towards greater efficiency, specificity, and novel applications. Scientists are actively developing more streamlined and environmentally friendly synthetic methods, such as one-pot reactions and the use of greener catalysts, to produce benzothiazole derivatives. mdpi.comscispace.com

Future research is poised to advance in several promising directions:

Targeted Therapeutics: The development of highly selective inhibitors for specific biological targets remains a major goal. Future work will likely focus on optimizing this compound-derived structures to enhance potency and reduce off-target effects for diseases like cancer and neurodegenerative disorders. acs.orgnih.gov For example, ongoing studies are exploring how specific derivatives interact with targets like the ALK/PI3K/AKT signaling pathway in cancer cells. acs.org

Advanced Materials: In materials science, the focus is on designing molecules with predictable and tunable photophysical properties. By systematically modifying the structure of carbazole–cyanostilbene derivatives containing a this compound unit, researchers aim to create next-generation materials for optoelectronics and smart devices. rsc.org

The following table summarizes the inhibitory activities of selected this compound derivatives from recent research, illustrating the compound's potential in developing targeted therapeutic agents.

| Derivative Type | Target Cancer Cell Line | Target Enzyme | Reported IC₅₀ |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Compound 45) | A549 (Lung Cancer) | Not specified | 0.44 µM acs.org |

| 3,5-dimethoxybenzothiazole (Compound 3) | Not applicable | NQO2 | 108 nM mdpi.com |

| 3,4,5-trimethoxybenzothiazole (Compound 40) | Not applicable | NQO2 | 51 nM mdpi.com |

| Acetamide-benzothiazole (Compound 49) | Not applicable | NQO2 | 31 nM mdpi.com |

Inhibitory Concentration (IC₅₀) values for selected this compound derivatives.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDDRUWQFQJGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394152 | |

| Record name | 5-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-11-6 | |

| Record name | 5-Bromobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromobenzothiazole and Its Derivatives

Established Synthetic Pathways

Established methods for synthesizing 5-bromobenzothiazole and its derivatives primarily involve direct halogenation of the benzothiazole (B30560) ring or condensation and cyclization reactions to build the heterocyclic system.

Direct Halogenation Approaches for Benzothiazole Derivatization

Direct halogenation is a common strategy for introducing a bromine atom onto the benzothiazole scaffold. thieme-connect.de The position of bromination is influenced by the reaction conditions and the substituents already present on the ring.

A straightforward method for the preparation of 5-Bromo-benzothiazole-2-carbaldehyde (B1519838) involves the selective bromination of benzothiazole-2-carbaldehyde. This reaction typically utilizes molecular bromine (Br₂) as the brominating agent in an inert organic solvent like dichloromethane (B109758) (DCM). To prevent over-bromination and control the reaction's selectivity, the temperature is usually kept low, ranging from 0 °C to room temperature. The reaction time can vary from 15 minutes to an hour.

Another approach involves the use of N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0 °C for the bromination of precursor compounds. This method is considered milder and can offer better regioselectivity.

Table 1: Comparison of Bromination Methods for Benzothiazole-2-carbaldehyde

| Parameter | Method 1: Molecular Bromine | Method 2: N-Bromosuccinimide (NBS) |

|---|---|---|

| Brominating Agent | Molecular bromine (Br₂) | N-bromosuccinimide (NBS) |

| Solvent | Dichloromethane (DCM) | Anhydrous dichloromethane |

| Temperature | 0 °C to room temperature | 0 °C |

| Advantages | Straightforward | Milder, selective |

| Reference |

The bromination of benzothiazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism. libretexts.org The benzothiazole ring system is electron-deficient, making direct electrophilic substitution challenging. udayton.edu However, the benzene (B151609) portion of the molecule can undergo substitution. thieme-connect.de The reaction is typically catalyzed by a Lewis acid, such as ferric bromide (FeBr₃), which polarizes the bromine molecule, making it a more potent electrophile. libretexts.orgkhanacademy.org

The proposed mechanism involves two main steps:

Formation of a sigma complex (arenium ion): The electrophile (Br⁺) attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgmasterorganicchemistry.com This step is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. libretexts.orgmasterorganicchemistry.com

The position of bromination (e.g., at C5) is directed by the electronic properties of the benzothiazole nucleus.

Condensation and Cyclization Reactions of Benzothiazoles

A versatile and widely used approach for the synthesis of benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, followed by cyclization. ekb.egmdpi.comresearchgate.net This method allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring.

The reaction of 2-aminothiophenol with aldehydes or ketones is a cornerstone for constructing the 2-substituted benzothiazole framework. ekb.egajol.info This condensation can be promoted by various catalysts and reaction conditions. For instance, iodine has been effectively used to promote the condensation of 2-aminothiophenol with aldehydes in DMF, offering an efficient route to 2-substituted benzothiazoles. organic-chemistry.org Another green and efficient method utilizes samarium triflate as a reusable acid catalyst in an aqueous medium. organic-chemistry.org

The general mechanism is believed to involve the initial formation of a Schiff base (or a related intermediate) from the reaction between the amino group of 2-aminothiophenol and the carbonyl group of the aldehyde or ketone. This is followed by an intramolecular cyclization via nucleophilic attack of the thiol group, and subsequent oxidation to form the aromatic benzothiazole ring. ekb.eg

Table 2: Catalysts for the Condensation of 2-Aminothiophenol with Carbonyls

| Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Iodine | DMF | Efficient, mild, readily available oxidant | organic-chemistry.org |

| Samarium Triflate | Aqueous medium | Reusable catalyst, mild conditions, green method | organic-chemistry.org |

| Alkyl Carbonic Acid (from CO₂ and alcohol) | CO₂-alcohol system | Green, simplified post-processing | tandfonline.com |

| Copper(II) Bromide (CuBr₂) | Ethanol (B145695) | Useful for reactions with ketones | mdpi.com |

Schiff bases derived from 2-aminobenzothiazoles are important intermediates and final products in their own right. ijpbs.com These are typically synthesized through the condensation reaction of a 2-aminobenzothiazole (B30445) with an aldehyde or a ketone. ijpbs.comqeios.com The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, and carried out in a suitable solvent like methanol (B129727) or ethanol with refluxing. ijpbs.comorientjchem.org

The formation of the Schiff base involves the nucleophilic attack of the primary amino group of the benzothiazole on the carbonyl carbon of the aldehyde or ketone, leading to a hemiaminal intermediate. qeios.com This intermediate then dehydrates to form the stable imine or azomethine group (-C=N-) characteristic of a Schiff base. ijpbs.comqeios.com These Schiff bases can be further modified or used as ligands in coordination chemistry. jgpt.co.in

One-Step Synthesis Strategies for Substituted Benzothiazoles

One-pot syntheses are highly valued for their efficiency, atom economy, and reduced waste generation. nih.gov Several one-step strategies have been devised for the synthesis of substituted benzothiazoles, which can be adapted for the preparation of this compound.

A notable one-step method involves the reaction of an appropriately substituted aromatic aldehyde with sulfur powder and an inorganic ammonium (B1175870) salt. This approach, conducted in the presence of a base at temperatures ranging from 80 to 150 °C, offers a cost-effective and operationally simple route to benzothiazole derivatives. By starting with a 5-bromo-substituted aromatic aldehyde, this method can be tailored for the direct synthesis of this compound.

Another efficient one-pot synthesis involves the condensation of 2-aminothiophenols with various carbonyl compounds like aldehydes, ketones, or acid derivatives. nih.govmdpi.com For instance, the reaction of 2-aminothiophenol with aldehydes can be effectively catalyzed by iodine in dimethylformamide (DMF) to yield 2-substituted benzothiazoles. organic-chemistry.org Similarly, zinc acetate (B1210297) dihydrate has been shown to be an effective and inexpensive catalyst for the condensation of 2-aminothiophenol with aldehydes at 80 °C, producing a range of benzothiazoles in good yields. scispace.com

The following table summarizes a one-step synthesis approach:

| Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Ref |

| Aromatic aldehyde, sulfur powder, inorganic ammonium salt | Base | - | 80–150 °C, 8–24 hours | Substituted benzothiazole | |

| 2-aminothiophenol, aldehyde | Iodine | DMF | - | 2-substituted benzothiazole | organic-chemistry.org |

| 2-aminothiophenol, aldehyde | Zn(OAc)₂·2H₂O (5 mol%) | None | 80 °C | 2-substituted benzothiazole | scispace.com |

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of advanced techniques such as microwave-assisted synthesis and the use of green catalysts and solvents. nih.govrsc.org

Microwave-Assisted Synthesis of Benzothiazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. oatext.comscispace.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzothiazole derivatives. researchgate.net

For example, the condensation of 2-aminothiophenols with aldehydes can be efficiently carried out under microwave irradiation to produce benzothiazoles. researchgate.net In one reported method, a mixture of an aromatic aldehyde and cyanoacetamide was irradiated under microwave conditions in the presence of a catalytic amount of ammonium acetate to afford α,β-unsaturated compounds, a reaction type that can be a precursor step in more complex benzothiazole syntheses. oatext.com Another study demonstrated the microwave-induced condensation of 2-amino-6-nitrobenzothiazole (B160904) with 3,5-diiodosalicylaldehyde (B1329479) in ethanol with a catalytic amount of glacial acetic acid, resulting in good yields and significantly reduced reaction times. scispace.com The use of microwave heating in the [3+2] cycloaddition of nitriles and sodium azide (B81097) has also been shown to produce 5-substituted 1H-tetrazoles in high yields within minutes. rsc.org

Environmentally Benign Protocols for Benzothiazole Formation

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of benzothiazole synthesis, this has translated into the use of water as a solvent, natural catalysts, and solvent-free reaction conditions. nih.govimedpub.com

One eco-friendly approach utilizes lemon juice as a natural, biodegradable catalyst for the reaction of 2-aminothiophenol with aryl aldehydes in an aqueous medium. imedpub.com This method offers several advantages, including mild reaction conditions, short reaction times, and a simple work-up procedure. imedpub.com Another green method involves the use of a self-neutralizing acidic CO2-alcohol system to catalyze the reaction of 2-aminothiophenol and benzaldehyde, which simplifies post-processing by eliminating the need for neutralization with a base and avoiding salt disposal. researchgate.nettandfonline.com

Furthermore, the use of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green chemistry. For instance, a magnetic Co-doped NiFe2O4 nanoparticle catalyst has been developed for the solvent-free synthesis of benzothiazoles, offering excellent yields and short reaction times. researchgate.net

The table below highlights some green chemistry approaches:

| Reactants | Catalyst/Solvent | Conditions | Key Advantages | Ref |

| 2-aminothiophenol, aryl aldehydes | Lemon juice / Water | - | Natural catalyst, aqueous medium, simple work-up | imedpub.com |

| 2-aminothiophenol, benzaldehyde | CO₂ / Methanol | 70 °C, 12 h | Self-neutralizing system, no salt waste | researchgate.nettandfonline.com |

| o-phenylenediamine, o-aminophenol, or o-aminothiophenol, benzaldehydes | Magnetic Co-doped NiFe₂O₄ nanoparticles | Solvent-free | Reusable catalyst, high yields, short reaction times | researchgate.net |

This compound as a Crucial Synthetic Building Block and Intermediate

This compound is a highly valuable intermediate in organic synthesis due to its unique structure and reactivity. a2bchem.com The presence of the bromine atom provides a reactive site for a variety of chemical transformations, allowing for the introduction of different functional groups and the construction of more complex molecular architectures. a2bchem.comsigmaaldrich.com

This compound serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. a2bchem.com The bromine atom can readily participate in cross-coupling reactions such as Suzuki and Heck reactions, enabling the formation of new carbon-carbon bonds. a2bchem.com It can also undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles. a2bchem.com For instance, 2-amino-5-bromobenzothiazole (B52254) has been utilized in a one-pot method to synthesize a key intermediate for quinazolinone derivatives through a Suzuki coupling reaction with bis(pinacolato)diboron. acs.org

The versatility of this compound makes it an essential tool for chemists to create diverse compounds with specific, tailored functionalities for applications in medicinal chemistry and material science. a2bchem.com

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Position

The bromine atom at the 5-position of the benzothiazole ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. cymitquimica.coma2bchem.com This reactivity is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlumenlearning.com

In the case of this compound-2-carbaldehyde, the electron-withdrawing aldehyde group activates the aromatic ring, facilitating the displacement of the bromine atom by various nucleophiles. These reactions are typically carried out at elevated temperatures in polar aprotic solvents like DMF or DMSO.

Common nucleophiles that can displace the bromine atom include:

Amines (e.g., NH₃, alkylamines) to form 5-aminobenzothiazole derivatives.

Thiols (e.g., NaSH) to yield 5-mercaptobenzothiazole derivatives.

Alkoxides (e.g., NaOMe) to produce 5-alkoxybenzothiazole derivatives.

The general mechanism for SNAr involves two main steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). lumenlearning.com

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the bromide ion. lumenlearning.com

The rate of SNAr reactions can be influenced by the nature of the leaving group. Interestingly, in many nucleophilic aromatic substitution reactions, fluorine is a better leaving group than other halogens, which suggests that the cleavage of the carbon-halogen bond is not the rate-determining step. masterorganicchemistry.com

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound-2-carbaldehyde

| Reagent/Conditions | Product | Yield (%) |

| Amines (e.g., NH₃, alkylamines) | 5-Amino-benzothiazole-2-carbaldehyde | 60–75 |

| Thiols (e.g., NaSH) | 5-Mercapto-benzothiazole-2-carbaldehyde | 68 |

| Alkoxides (e.g., NaOMe) | 5-Methoxy-benzothiazole-2-carbaldehyde | 55 |

Data sourced from Benchchem

Reactivity of the Aldehyde Functional Group in this compound-2-carbaldehyde

The aldehyde group at the 2-position of this compound-2-carbaldehyde is a key site of reactivity, participating in various condensation reactions to form new carbon-carbon and carbon-nitrogen bonds. The electrophilicity of the aldehyde's carbonyl carbon is enhanced by the electron-withdrawing nature of the benzothiazole core.

The Knoevenagel condensation is a variation of the aldol (B89426) condensation where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a weak base. sigmaaldrich.comwikipedia.org This reaction typically proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.comwikipedia.org

This compound-2-carbaldehyde readily undergoes Knoevenagel condensation with active methylene compounds like β-ketoesters and malonates. These reactions can often be performed under solvent-free conditions at elevated temperatures. The resulting α,β-unsaturated intermediates can then undergo intramolecular cyclization.

For example, the reaction with ethyl acetoacetate (B1235776) leads to the formation of a pyrimido[2,1-b]benzothiazole derivative. A key aspect of this pathway is that the intramolecular cyclization is often driven by proton transfer and the elimination of a small molecule like carbon dioxide, which contributes to the efficiency of the reaction.

Table 2: Knoevenagel Condensation Reactions of this compound-2-carbaldehyde

| Reactant | Conditions | Product | Yield (%) |

| Ethyl acetoacetate | Solvent-free, 60°C, no catalyst | Pyrimido[2,1-b]benzothiazole | 72 |

| Dimethyl malonate | Solvent-free, 60°C | 2-Oxo-pyrimido[2,1-b]benzothiazole | 68 |

Data sourced from Benchchem

Schiff bases, or imines, are formed through the reaction of a primary amine with an aldehyde or ketone. ekb.eg This reaction is a two-step process involving the initial formation of a carbinolamine intermediate, followed by dehydration to yield the final imine product. eijppr.comajchem-b.com

This compound-2-carbaldehyde reacts with various primary amines to form Schiff base derivatives. These products are often valuable as precursors for the synthesis of metal complexes or other bioactive molecules. researchgate.net For instance, reaction with 2-aminobenzothiazole can yield a bis-benzothiazole imine, while reaction with hydrazine (B178648) produces a hydrazone derivative.

The formation of Schiff bases is a reversible process and is subject to acid-base catalysis. eijppr.com The rate-determining step is typically the dehydration of the carbinolamine intermediate. eijppr.com

Cyclization Reactions for Novel Heterocyclic System Formation

This compound and its derivatives are important precursors for the synthesis of more complex, fused heterocyclic systems. These cyclization reactions often involve the reactivity of both the benzothiazole ring and its substituents.

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. oregonstate.edumasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com

In the context of this compound chemistry, a one-pot reaction involving this compound-2-carbaldehyde, a β-diketone, and 2-aminobenzothiazole can lead to the formation of pyrimido-benzothiazoles. This sequence proceeds through the following steps:

Knoevenagel Condensation: The aldehyde first reacts with the β-diketone to form an α,β-unsaturated ketone.

Michael Addition: 2-Aminobenzothiazole then acts as a nucleophile and adds to the α,β-unsaturated ketone in a Michael fashion, generating an iminium intermediate.

Intramolecular Cyclization: The sequence is completed by an intramolecular cyclization to afford the final pyrimido-benzothiazole product.

These reactions are often carried out under solvent-free conditions at elevated temperatures.

Ring-Opening Reactions and Transformation Products

Under certain oxidative conditions, the benzothiazole ring of this compound can undergo ring-opening. scholaris.ca For example, treatment of this compound with an oxidizing agent in the presence of an alcohol like ethanol can lead to the formation of ethyl 4-bromo-2-formamidobenzenesulfonate. scholaris.ca

This transformation involves the cleavage of the thiazole (B1198619) ring. The reaction is sensitive to the substituents on the benzothiazole ring; for instance, while the 5-bromo derivative undergoes this ring-opening, the 6-bromo isomer does not. scholaris.ca This highlights the influence of substituent position on the reactivity of the benzothiazole system.

Chemical Reactivity and Mechanistic Studies of 5 Bromobenzothiazole

Oxidative Ring-Opening Mechanisms of Benzothiazole (B30560) Derivatives

The oxidative cleavage of the benzothiazole ring system is a significant transformation that provides access to a variety of functionalized benzene (B151609) derivatives. Studies have explored different reagents and conditions to effect this ring-opening, revealing diverse mechanistic pathways.

A notable method involves the use of magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents to achieve an oxidative ring-opening of benzothiazole derivatives, yielding acyl aminobenzene sulfonate esters. scholaris.caresearchgate.net This reaction is significant as it represents a rare instance of tandem reactivity where functional groups are transformed following the cleavage of the heterocyclic ring. scholaris.ca

Kinetic studies of this reaction, monitored by ¹H NMR, have identified the formation of a stable intermediate, which was subsequently isolated and characterized as methyl 2-formamidobenzenesulfinate. scholaris.ca This finding suggests a mechanism that proceeds through the opening of the thiazole (B1198619) ring followed by the oxidation of the resulting thiol. scholaris.caresearchgate.net The proposed mechanism involves an initial oxidation, followed by nucleophilic attack by the alcohol solvent, leading to the liberation of thiol and amide groups. The thiol is then oxidized to a sulfenic acid, which can be further oxidized to a sulfinic acid and ultimately to the sulfonic acid. scholaris.ca

The reaction's efficiency is influenced by the substitution pattern on the benzothiazole ring. For instance, while 5-bromobenzothiazole undergoes the oxidative ring-opening to produce the corresponding sulfonate ester in a moderate yield, the 6-bromo isomer fails to react under the same conditions. scholaris.ca In contrast, the position of a nitro substituent does not appear to significantly affect the reaction outcome, with both 5-nitro and 6-nitrobenzothiazole (B29876) derivatives yielding the ring-opened products in similar yields. scholaris.ca The choice of alcohol also plays a role, with less hindered alcohols generally providing better results due to solubility and reactivity factors. scholaris.ca

Another approach to the oxidative ring-opening of benzothiazoles involves the use of iodine (I₂) and tert-butyl hydroperoxide (TBHP). organic-chemistry.org This metal-free system facilitates the acylation of benzothiazoles through a sequence that includes the ring-opening of the benzothiazole, condensation, cyclization, and oxidation. organic-chemistry.org The presence of both I₂ and TBHP is crucial for the initial ring cleavage. organic-chemistry.org

Furthermore, the oxidation of benzothiazole derivatives has been investigated using chloramine-T (CAT) in an acidic medium. iosrjournals.org In this case, the oxidation products are orthanilic acid and its derivatives. iosrjournals.org The reaction follows first-order kinetics with respect to both CAT and the benzothiazole substrate, and the reactivity is influenced by the electronic nature of substituents on the benzothiazole ring. iosrjournals.org

The table below summarizes the outcomes of the oxidative ring-opening of various benzothiazole derivatives with MMPP in different alcohol solvents. scholaris.ca

| Starting Material | Alcohol | Product | Yield (%) |

| Benzothiazole | Methanol (B129727) | methyl 2-formamidobenzenesulfonate | - |

| 2-Methylbenzothiazole | Methanol | methyl 2-acetamidobenzenesulfonate | 45 |

| This compound | Ethanol (B145695) | ethyl 4-bromo-2-formamidobenzenesulfonate | 33 |

| 5-Nitrobenzothiazole | Ethanol | ethyl 2-formamido-4-nitrobenzenesulfonate | 19 |

| 6-Nitrobenzothiazole | Ethanol | ethyl 2-formamido-5-nitrobenzenesulfonate | 21 |

| 2-Methylbenzothiazole | 2-Propanol | isopropyl 2-acetamidobenzenesulfonate | 25 |

| This compound | 2-Propanol | isopropyl 4-bromo-2-formamidobenzenesulfonate | 18 |

Table 1: Oxidative Ring-Opening of Benzothiazole Derivatives with MMPP. scholaris.ca

The following table details the specific product generated from the oxidative ring-opening of this compound. scholaris.ca

| Product Name | Formula | Molecular Weight ( g/mol ) | Appearance |

| ethyl 4-bromo-2-formamidobenzenesulfonate | C₉H₁₀BrNO₄S | 307.96 | Pale yellow solid |

Table 2: Product of Oxidative Ring-Opening of this compound. scholaris.ca

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules, including 5-Bromobenzothiazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy is instrumental in identifying the number and arrangement of protons in a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆), reveals distinct signals for the aromatic protons. rsc.org The chemical shifts (δ), measured in parts per million (ppm), and the coupling constants (J), measured in Hertz (Hz), provide a detailed map of the proton environment.

A typical ¹H NMR spectrum of this compound in DMSO-d₆ at 400 MHz shows a singlet at approximately 9.40 ppm, which is attributed to the proton at the C2 position of the thiazole (B1198619) ring. rsc.org The aromatic protons on the benzene (B151609) ring appear as a set of coupled signals. A doublet at around 8.47 ppm corresponds to the proton at the C4 position, showing a small coupling constant. rsc.org Another doublet at approximately 8.03 ppm is assigned to the proton at the C7 position, with a larger coupling constant indicative of ortho coupling. rsc.org Finally, a doublet of doublets at about 7.69 ppm represents the proton at the C6 position, showing both ortho and meta couplings. rsc.org

Table 1: ¹H NMR Data for this compound

| Proton Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H2 | 9.40 | s (singlet) | - |

| H4 | 8.47 | d (doublet) | 1.8 |

| H7 | 8.03 | d (doublet) | 8.7 |

| H6 | 7.69 | dd (doublet of doublets) | 8.7, 1.9 |

Data recorded in DMSO-d₆ at 400 MHz. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts in a ¹³C NMR spectrum indicate the electronic environment of each carbon atom.

In the ¹³C NMR spectrum of this compound, also typically run in DMSO-d₆ at 100 MHz, distinct signals are observed for each of the seven carbon atoms in the benzothiazole (B30560) core. rsc.org The carbon at the C2 position generally appears at a chemical shift of around 157.79 ppm. rsc.org The carbons of the benzene ring show signals in the aromatic region, with their specific shifts influenced by the bromine substituent and the fused thiazole ring. The carbon atom bonded to the bromine (C5) is found at approximately 118.73 ppm. rsc.org The other benzene ring carbons (C4, C6, C7, C8, and C9) resonate at chemical shifts of approximately 129.83, 125.55, 125.03, 152.57, and 136.22 ppm, respectively. rsc.org

Table 2: ¹³C NMR Data for this compound

| Carbon Position | Chemical Shift (δ) in ppm |

|---|---|

| C2 | 157.79 |

| C4 | 129.83 |

| C5 | 118.73 |

| C6 | 125.55 |

| C7 | 125.03 |

| C8 (C-S) | 136.22 |

| C9 (C-N) | 152.57 |

Data recorded in DMSO-d₆ at 100 MHz. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. savemyexams.com The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.

The spectrum typically shows absorptions in the aromatic C-H stretching region, usually above 3000 cm⁻¹. The C=N stretching vibration of the thiazole ring gives a characteristic absorption band. The C=C stretching vibrations within the aromatic benzene ring appear in the 1600-1450 cm⁻¹ region. The presence of the C-Br bond can be identified by its characteristic absorption in the fingerprint region, typically at lower wavenumbers. The specific positions of these bands can provide further structural confirmation.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3100 - 3000 |

| C=N Stretch (Thiazole) | ~1650 - 1550 |

| Aromatic C=C Stretch | ~1600 - 1450 |

| C-S Stretch | ~800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org Molecules with conjugated π systems, such as this compound, exhibit characteristic absorption maxima (λ_max) in the UV-Vis spectrum. libretexts.org

The absorption of UV radiation promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). libretexts.org For this compound, the electronic spectrum is characterized by π → π* transitions associated with the conjugated benzothiazole system. The position and intensity of these absorption bands can be influenced by the solvent polarity. shu.ac.uk The presence of the bromine atom, an auxochrome, can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted benzothiazole.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). libretexts.org

For this compound (C₇H₄BrNS), the high-resolution mass spectrum (HRMS) will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by two mass units, which is a definitive signature for a monobrominated compound. The fragmentation pattern observed in the mass spectrum provides further structural information, as the molecule breaks apart in a predictable manner, revealing details about its constituent parts. libretexts.org

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion (with ⁷⁹Br) | 212.9 |

Advanced Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. ijrpc.com For this compound, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used.

HPLC, particularly reverse-phase HPLC, is a powerful method for determining the purity of this compound. ecetoc.org A photodiode array (PDA) detector can be used to assess peak purity by comparing the UV spectra across the chromatographic peak. sepscience.com Any significant variation in the spectra can indicate the presence of co-eluting impurities. sepscience.com Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of reactions involving this compound and for preliminary purity checks.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another effective technique for analyzing the purity of volatile compounds like this compound. rsc.org GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the MS provides identification and structural information for each separated component. dtic.mil

Table of Compounds

| Compound Name |

|---|

| This compound |

| Benzothiazole |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its derivatives. nih.gov This method is widely used to determine the purity of synthesized batches and to isolate the compound from reaction mixtures. nih.govmdpi.com

Reverse-phase HPLC is the most common modality for analyzing benzothiazole compounds. google.com In this approach, a nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. google.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound and related structures, the mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water. google.com The addition of modifiers like formic acid or phosphoric acid can improve peak shape and resolution. sielc.com Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector at a specific wavelength, such as 215-230 nm, where the benzothiazole chromophore absorbs strongly. google.com The retention time and peak area obtained from the chromatogram are used for qualitative identification and quantitative analysis, respectively. nih.gov In research settings, HPLC is essential for verifying the purity of final compounds, with purity levels often required to be greater than 95%.

Table 1: Representative HPLC Parameters for Analysis of Brominated Benzothiazole Derivatives

| Parameter | Typical Conditions |

|---|---|

| Chromatographic Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Gradient elution with varying proportions of Mobile Phase A and B |

| Flow Rate | 0.8-1.2 mL/min |

| Column Temperature | 25-35 °C |

| Detection Wavelength | 215-230 nm |

This table presents a generalized set of HPLC conditions based on methods used for related benzotriazole (B28993) and benzothiazole derivatives. Specific conditions for this compound may vary. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is invaluable for the structural confirmation and sensitive detection of this compound, especially in complex mixtures or at trace levels. core.ac.ukacs.org

In a typical LC-MS analysis, the sample is first separated on an HPLC column, often a C18 column. The eluent from the column is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used ionization technique for benzothiazole derivatives, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺. mdpi.comnih.gov This allows for the unambiguous determination of the molecular weight of the compound. For this compound, the expected molecular ion would confirm its elemental composition.

LC-MS is not only used for the characterization of the final product but also for monitoring the synthesis of its derivatives. nih.gov For instance, in the synthesis of 2-amino-5-bromobenzothiazole (B52254) derivatives, ESI-MS was used to identify and confirm the mass of the synthesized compounds. nih.gov The technique's high sensitivity and selectivity make it suitable for detecting byproducts and impurities that may not be resolved or detected by HPLC with UV detection alone. mac-mod.com

Table 2: LC-MS Parameters for Characterization of this compound Derivatives

| Parameter | Typical Conditions |

|---|---|

| Separation | HPLC with C18 column |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detected Species | Protonated Molecular Ion [M+H]⁺ |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Application | Molecular weight confirmation, impurity identification, reaction monitoring |

This table summarizes typical LC-MS parameters used for the analysis of benzothiazole derivatives as described in various research contexts. mdpi.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. ambeed.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. ambeed.com

UPLC is particularly advantageous for the analysis of complex samples containing multiple components, such as in the analysis of isomeric mixtures or during the development of pharmaceuticals where numerous related substances must be monitored. For instance, in the synthesis of derivatives of 2-amino-5-bromobenzothiazole, UPLC systems have been utilized for analysis. rsc.org A study involving the iron-catalyzed α-arylation of ethers to produce a derivative, 5-Bromo-2-(tetrahydrofuran-2-yl)benzothiazole, employed an ACQUITY UPLC system. The method used a BEH C18 column with 1.7 µm particles and a mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol (B129727), demonstrating the high-resolution capabilities of the technique for analyzing complex reaction mixtures. The significantly shorter run times and reduced solvent consumption make UPLC an efficient and environmentally friendly alternative to traditional HPLC for the quality control and characterization of this compound and its derivatives. ambeed.com

Table 3: UPLC-MS Parameters for a this compound Derivative

| Parameter | Conditions for 5-Bromo-2-(tetrahydrofuran-2-yl)benzothiazole |

|---|---|

| System | ACQUITY UPLC |

| Column | Acquity UPLC BEH C18, 1.7 µm, 50 x 2.1 mm |

| Column Temperature | 30 °C |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in methanol |

| Mass Spectrometer | Time-of-Flight (TOF) with ESI+ |

This table details the specific UPLC-MS conditions used for the analysis of a derivative of this compound, as reported in a research study.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations in Mechanistic Studies

Density Functional Theory (DFT) has emerged as a important tool in the study of benzothiazole (B30560) derivatives, providing a robust framework for investigating their electronic structure, reactivity, and the mechanisms of their reactions. scirp.orgnih.gov DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-311++G(d,p), allow for the accurate prediction of molecular geometries and electronic properties.

Prediction of Electronic Structure and Reactivity

DFT calculations are instrumental in elucidating the electronic landscape of 5-bromobenzothiazole. scirp.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. scirp.org For instance, in a related compound, 5-bromo-benzothiazole-2-carbaldehyde (B1519838), the HOMO is localized on the bromine atom and the thiazole (B1198619) ring, while the LUMO is predominantly on the aldehyde group. This separation facilitates intramolecular charge transfer. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. scirp.org

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, maps the electrostatic potential onto the electron density surface, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. scirp.org Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can also be calculated to quantify the molecule's reactivity. scirp.org

A study on various benzothiazole derivatives revealed that the introduction of different substituents significantly influences these electronic properties. scirp.org For example, a methoxy-substituted benzothiazole was found to be the most reactive among the studied compounds due to its low chemical hardness and high softness. scirp.org

Mechanistic Pathway Validation and Transition State Analysis

DFT is also employed to validate proposed reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. This allows for the mapping of the potential energy surface of a reaction, providing a detailed understanding of the reaction pathway. For example, DFT calculations can be used to model the transition states in cross-coupling reactions involving benzothiazole derivatives.

In the context of nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nature of substituents on the benzothiazole ring can activate it for nucleophilic attack. DFT calculations can model the transition state of such reactions, providing insights into the reaction kinetics and the factors that influence the reaction rate.

Molecular Dynamics (MD) Simulations in Interfacial Phenomena

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly at interfaces. fugaku100kei.jp This computational technique simulates the time evolution of a system of atoms and molecules, providing insights into processes such as adsorption and self-assembly. nih.gov

Adsorption Studies at Material Interfaces

MD simulations can be used to study the adsorption of benzothiazole derivatives onto various material surfaces. researchgate.net For instance, the adsorption of 2-amino-6-bromobenzothiazole (B93375) on a copper surface in a corrosive environment has been investigated using MD simulations. researchgate.net These simulations revealed that the molecule adsorbs onto the copper surface, forming a protective film. researchgate.net

The interaction energy between the molecule and the surface can be calculated from the MD trajectory, providing a quantitative measure of the adsorption strength. researchgate.net Furthermore, the orientation of the adsorbed molecules and the structure of the adsorption layer can be visualized and analyzed, offering a detailed picture of the interfacial region. fugaku100kei.jpresearchgate.net

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at the molecular level. nih.gov

Studies have been conducted on benzothiazole derivatives to investigate their binding affinity and interactions with various protein targets. nih.govbiointerfaceresearch.com For example, docking studies have been performed on benzothiazole derivatives with the SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov These studies identified key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

The results of molecular docking are often followed by MD simulations to assess the stability of the predicted binding pose and to gain a more dynamic understanding of the ligand-protein interactions. nih.gov

Quantum Chemical Studies on Cellular Molecular Interactions

Quantum chemical methods, including DFT, are also used to investigate the interactions of benzothiazole derivatives with biological molecules at a fundamental level. nih.govresearchgate.net These studies can provide insights into the nature of the forces that govern these interactions, such as electrostatic interactions, hydrogen bonding, and van der Waals forces. scirp.org

For example, quantum chemical calculations have been used to study the interaction of benzothiazole derivatives with DNA and proteins. nih.gov These studies can help to explain the observed biological activity of these compounds and to guide the design of new molecules with improved activity. nih.gov

In Silico Tools for Reaction Performance Prediction and Retrosynthesis

Reaction Performance Prediction

The prediction of chemical reaction performance, such as yield, is a significant challenge in organic synthesis due to the complex interplay of various factors. arxiv.orgarxiv.org Modern in silico tools are designed to address this by learning from vast datasets of chemical reactions. arxiv.orgrsc.org

One prominent example is the development of platforms that use natural language processing (NLP) and deep learning models to predict reaction outcomes. researchgate.netarxiv.org For instance, the SynAsk platform, an LLM-based tool, incorporates a specialized API called "YieldPredict" for this purpose. researchgate.netrsc.org This tool can take two substrates, provided as molecular names or SMILES (Simplified Molecular Input Line Entry System) strings, and identify the likely reaction type by querying an extensive reaction template library. researchgate.netrsc.org Subsequently, the substrates are fed into machine learning models, which may include algorithms like Support Vector Machines (SVM) or deep learning models such as BERT (Bidirectional Encoder Representations from Transformers), to suggest the reaction product and predict the yield under various conditions. researchgate.net

A specific application of this technology involves the Hiyama cross-coupling reaction of this compound with triethoxy(naphthalen-1-yl)silane. researchgate.netarxiv.orgrsc.org The YieldPredict tool identifies this as a Hiyama coupling and proceeds to generate the potential product and forecast the reaction yield for a given set of reagents and conditions. researchgate.netrsc.org While the exact predicted yield for this specific reaction is used as a workflow example in research literature, the general performance of such models is often evaluated by metrics like the Mean Absolute Error (MAE) across large test sets. For instance, an in-house nucleophilic aromatic substitution (SNAr) reaction model embedded in a similar tool was tested against unseen high-throughput experimentation (HTE) data, yielding an MAE of 11.7%, and against more complex, recently published literature reactions, resulting in an MAE of 14.1%. arxiv.org

The data required to train these predictive models is substantial. It is often gathered through high-throughput experimentation (HTE), which allows for the rapid testing of numerous substrate combinations under varied conditions. researchgate.netarxiv.org This data-driven approach enables the models to interpolate and make robust predictions for new, unseen reactions. researchgate.net

Below is an illustrative data table representing the type of output generated by a reaction prediction tool for the Hiyama coupling of this compound.

Table 1: Illustrative In Silico Reaction Performance Prediction for this compound This table is a representation of the output from a predictive tool like YieldPredict. The specific predicted yield is illustrative of the tool's function.

| Reactant 1 | Reactant 2 | Predicted Reaction Type | Predicted Product | Predicted Conditions (Illustrative) | Predicted Yield (Illustrative) |

|---|

Retrosynthesis

For a molecule like this compound, a retrosynthesis tool would aim to identify a practical route from simple, inexpensive building blocks. While specific, machine-generated pathways for this compound are proprietary to the platforms that create them, a plausible route that such a tool might generate is outlined below. The tool would evaluate multiple disconnections and select a pathway based on the reliability and predicted success of each step.

Table 2: Plausible In Silico-Generated Retrosynthesis Pathway for this compound This table represents a plausible, simplified retrosynthetic pathway that could be generated by an AI tool. The specific reagents and conditions are representative of standard chemical transformations.

| Step | Retrosynthetic Disconnection | Precursors | Proposed Forward Reaction |

|---|---|---|---|

| 3 | C-Br bond formation | 2-Aminobenzothiazole (B30445) | Bromination |

| 2 | Thiazole ring formation | 2-Amino-4-bromothiophenol | Cyclization with a one-carbon source (e.g., formic acid) |

| 1 | Thiol and Nitro group introduction | 4-Bromoaniline | Thiolation and Nitration (multi-step) |

| Start | Commercially Available | 4-Bromoaniline | |

The integration of these in silico tools represents a significant advancement in chemical synthesis. By providing rapid, data-driven predictions for reaction outcomes and offering diverse, optimized retrosynthetic strategies, these computational methods allow chemists to design and execute syntheses with greater efficiency and a higher probability of success.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Principles and Methodologies of SAR and QSAR in Drug Discovery

QSAR extends these principles by employing statistical methods to correlate chemical structure with biological activity in a quantitative manner. fiveable.menih.gov These models are instrumental in predicting the activity of novel compounds, thereby guiding drug design and reducing the need for extensive experimental work. fiveable.meresearchgate.net The development of a QSAR model involves several key steps: collecting chemo-genomics data, calculating relevant molecular descriptors, establishing a mathematical relationship between these descriptors and the observed biological activity, and finally, using the model to predict the properties of new molecules. nih.gov Methodologies such as Multiple Linear Regression (MLR) are frequently used to develop these models due to their simplicity and reliability in selecting the most relevant molecular descriptors. nih.gov

Identification of Key Pharmacophores and Structural Motifs within Benzothiazole (B30560) Analogs

The benzothiazole scaffold is recognized as a significant pharmacophore in medicinal chemistry, exhibiting a wide array of pharmacological activities. pharmacyjournal.inrsc.org This bicyclic heterocyclic compound, consisting of a fused benzene (B151609) and thiazole (B1198619) ring, serves as a core structure for numerous biologically active molecules. rjptonline.org The versatility of the benzothiazole ring allows for substitutions at various positions, primarily at the 2, 4, 5, 6, and 7-positions, leading to a diverse range of derivatives with distinct biological profiles. pharmacyjournal.in

Several key structural motifs and pharmacophores have been identified within benzothiazole analogs that are crucial for their biological activity:

Substituents at the 2-position: The functionalization at this position is critical for modulating the biological activity. Groups such as thiol, amino, and substituted phenyl rings have been shown to enhance anticancer, anti-tubercular, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in

Secondary Amine Derivatives: In the context of Alzheimer's disease, secondary amine derivatives like piperazine or piperidine are considered necessary for interaction with the catalytic active site (CAS) of target enzymes. rsc.org The benzothiazole ring, in combination with these motifs, has been explored for its neuroprotective and amyloid-inhibiting potential. rsc.org

Amide-Imidazole Scaffolds: A series of compounds incorporating both benzothiazole and amide-imidazole scaffolds have been designed and synthesized, demonstrating potent antifungal activity. nih.gov

Phenoxymethylene Spacer: In the design of novel anticancer agents, halogen and amidino-substituted benzothiazoles have been linked to various aromatic subunits via a phenoxymethylene spacer. This design strategy aims to balance the hydrophilic and hydrophobic regions of the molecule. mdpi.com

The inherent biological activity of the benzothiazole nucleus, combined with these specific structural motifs, forms the basis for the design of new therapeutic agents targeting a wide range of diseases. jyoungpharm.orgjyoungpharm.org

Influence of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of benzothiazole derivatives are significantly influenced by the nature and position of substituents on the benzothiazole ring system. Strategic placement of different functional groups can enhance potency and modulate the pharmacological profile of the compounds.

Key findings on substituent effects include:

Position 5: Replacement of hydrogen, chlorine, or fluorine atoms at the 5th position of the benzothiazole ring has been shown to increase the potency of the compound. pharmacyjournal.in However, a methoxy (B1213986) substituent at this position was found to reduce binding potency and biological activity in certain contexts, possibly by altering the compound's conformation. rsc.org

Position 6: The introduction of electron-donating groups such as hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) at the 6th position can boost a compound's potency. pharmacyjournal.in Conversely, the addition of a 6-methyl or 6-chloro group to a benzo[d]thiazole moiety in another study led to a reduction in D4 receptor binding affinity compared to the unsubstituted analog. chemrxiv.org

Position 2: The activity of benzothiazole is often enhanced by the presence of a thiol group, amino group, or a phenyl group with a lipophilic substituent at the second position. pharmacyjournal.in Halogen substituents at this position have been associated with anticonvulsant properties, while -OCH3 groups have shown potential for anti-Alzheimer's activity. pharmacyjournal.in

Hydrophobic and Electron-Withdrawing Groups: The presence of hydrophobic moieties in the molecule is conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in Trifluoromethyl groups on the aromatic rings of benzothiazole-phenyl analogs were well-tolerated by target enzymes when placed at the ortho and para positions. nih.gov

These structure-activity relationships highlight the importance of careful selection and placement of substituents to optimize the desired biological activity of benzothiazole-based compounds.

The following table summarizes the influence of various substituents on the biological activity of benzothiazole derivatives:

| Position | Substituent | Effect on Biological Activity | Reference |

| 5 | -Cl, -F | Increased potency | pharmacyjournal.in |

| 5 | -OCH3 | Reduced binding potency | rsc.org |

| 6 | -OH, -OCH3, -CH3 | Increased potency | pharmacyjournal.in |

| 6 | -CH3, -Cl | Reduced D4 receptor affinity | chemrxiv.org |

| 2 | Thiol, Amino, Phenyl | Enhanced anticancer, anti-TB, anticonvulsant, anti-inflammatory properties | pharmacyjournal.in |

| 2 | Halogen | Anticonvulsant properties | pharmacyjournal.in |

| 2 | -OCH3 | Anti-Alzheimer's activity | pharmacyjournal.in |

Correlation of Molecular Descriptors with Observed Biological Responses

In QSAR studies of benzothiazole derivatives, various molecular descriptors are calculated and correlated with observed biological responses to develop predictive models. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological, among others. The goal is to identify the key molecular properties that govern the biological activity of these compounds.

Several studies have successfully established correlations between specific molecular descriptors and the anticancer activity of benzothiazole analogs:

A QSAR study on a series of benzothiazole derivatives with potent and selective cytotoxicity against a tumorigenic cell line found that the steric parameter (molar refractivity of the substituent, Mr R), the net charge of the first atom of the substituent (Q FR), and the square of the hydrophobic parameter (log P) of the whole molecule were the main independent factors contributing to their anticancer activities. documentsdelivered.com

Another QSAR analysis focused on halogen- and amidino-substituted benzothiazoles and benzimidazoles to evaluate their antiproliferative effects on selected human tumor cell lines. mdpi.com

Theoretical investigations using semiempirical molecular orbital theory and density functional theory have been applied to a series of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides and thiourea (B124793) analogues to study their QSAR. researchgate.net

Furthermore, comparative QSAR studies have been conducted using both topological and quantum chemical descriptors. One such study on twenty-five benzothiazole derivatives revealed that a model constructed from quantum chemical properties—specifically heat of formation, molecular weight, total energy, and LUMO energy—provided the best correlation with biological activity.

These findings underscore the utility of molecular descriptors in understanding the structural requirements for the biological activity of benzothiazole derivatives and in predicting the potency of new, unsynthesized compounds.

Applications in Rational Drug Design and Lead Optimization

The principles of SAR and QSAR are extensively applied in the rational drug design and lead optimization of benzothiazole-based therapeutic agents. nih.gov By understanding the relationship between chemical structure and biological function, medicinal chemists can systematically modify a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. fiveable.me

QSAR models serve as powerful predictive tools in this process, enabling the screening of large virtual libraries of compounds and prioritizing the synthesis of those with the highest predicted activity. researchgate.netijert.org This in silico approach significantly reduces the time and cost associated with traditional drug discovery methods. ijert.org

Examples of the application of SAR and QSAR in the development of benzothiazole derivatives include:

Anticancer Agents: Based on QSAR studies that identified key steric, electronic, and hydrophobic parameters influencing anticancer activity, new benzothiazole compounds with high predicted activities have been theoretically designed. documentsdelivered.com

STAT3 Inhibitors: In an effort to develop more potent inhibitors of the STAT3 signaling pathway, a series of benzothiazole derivatives were designed, synthesized, and biologically evaluated based on a previously identified hit compound. This rational design approach led to the discovery of a compound with excellent activity against the IL-6/STAT3 signaling pathway. nih.gov

Dopamine D4 Receptor Ligands: A SAR-guided synthesis approach was used to develop novel ligands with high affinity and selectivity for the dopamine D4 receptor, starting from a known benzothiazole-based chemical template. chemrxiv.org

Antimicrobial Agents: Molecular docking studies, which are often used in conjunction with QSAR, have been employed to predict the binding affinities of benzothiazole derivatives to target microbial enzymes, providing insights into their mechanisms of action and guiding the design of more effective antimicrobial agents. jchr.org

Through these integrated computational and synthetic strategies, SAR and QSAR continue to be indispensable tools for the optimization of lead compounds and the discovery of novel benzothiazole-based drugs.

Research Applications in Medicinal Chemistry and Biological Sciences

Antimicrobial Agent Development

The rise of drug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents. Derivatives of 5-Bromobenzothiazole have shown promise in this area, with studies investigating their effectiveness against both bacteria and fungi. mdpi.com

Derivatives of this compound have demonstrated significant antibacterial activity against various bacterial strains. For instance, 2-azido-5-bromobenzothiazole has been synthesized and has shown potential antibacterial effects. nih.gov Studies on benzothiazole (B30560) derivatives have revealed that they can inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov Some derivatives have shown potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/ml, which is twice as active as the standard drug ciprofloxacin. nih.gov

The antibacterial action of these compounds is often linked to the inhibition of essential bacterial enzymes. For example, some benzothiazole derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. mdpi.com Another proposed mechanism is the inhibition of MurB, an enzyme involved in the synthesis of the bacterial cell wall. nih.gov The presence of the bromo group on the benzothiazole ring can enhance the compound's lipophilicity, which may facilitate its passage through the bacterial cell membrane. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound Class | Target Bacteria | Noteworthy Findings |

| 2-Azidobenzothiazoles | Gram-positive (e.g., E. faecalis, S. aureus) and Gram-negative (e.g., P. aeruginosa) bacteria | Showed good antibacterial activity, particularly against Gram-positive strains with MIC values as low as 8 μg/mL. nih.gov |

| Triazoles derived from benzothiazole | Gram-positive and Gram-negative bacterial strains | Exhibited maximum potency against all tested strains with a MIC value of 3.12 μg/mL, surpassing the standard drug ciprofloxacin. nih.gov |

| Thiazolidin-4-one derivatives of benzothiazole | Pseudomonas aeruginosa, Escherichia coli | Active compounds showed comparable activity to standard drugs streptomycin (B1217042) and ampicillin. nih.gov |

Research has also been directed towards the antifungal properties of this compound derivatives. mdpi.com For example, certain triazole derivatives of benzothiazole have shown potent activity against a range of fungal strains, with MIC values between 1.56 μg/ml and 12.5 μg/ml. nih.gov Similarly, triazolo-thiadiazole and 1,3,4-oxadiazole (B1194373) derivatives of aminobenzothiazole have demonstrated good antifungal inhibition at concentrations of 12.5–100 μg/mL. mdpi.com The antifungal mechanisms are believed to be similar to their antibacterial counterparts, involving the disruption of fungal cell integrity or inhibition of essential enzymes. mdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound Class | Target Fungi | Noteworthy Findings |

| Triazole derivatives | Various fungal strains including Candida species and Aspergillus species | One compound was found to be the most active against all fungal strains with MIC values ranging from 1.56 μg/ml to 12.5 μg/ml. nih.gov |

| Triazolo-thiadiazole-aminobenzothiazoles | Penicillium citrinum, Candida albicans, Aspergillus flavus, Aspergillus niger, Monascus purpureus | Exhibited good fungal inhibition at concentrations of 12.5–100 μg/mL. mdpi.com |

| 1,3,4-Oxadiazole-aminobenzothiazoles | Penicillium citrinum, Candida albicans, Aspergillus flavus, Aspergillus niger, Monascus purpureus | Showed moderate to good fungal inhibition at concentrations of 12.5–100 μg/mL. mdpi.com |

Antineoplastic and Anticancer Research

The quest for more effective and selective anticancer drugs is a cornerstone of medicinal chemistry. The this compound scaffold has been utilized in the design of novel compounds with potential antineoplastic properties. researchgate.netnih.gov

A variety of this compound derivatives have been synthesized and evaluated for their ability to kill cancer cells. For instance, a morpholine-based thiourea (B124793) bromobenzothiazole derivative showed potent anticancer activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC₅₀ values of 18.10 µM and 38.85 µM, respectively. nih.gov In another study, new benzothiazole derivatives were tested against the human breast cancer MCF-7 cell line, with some compounds showing greater potency than the standard drug cisplatin. nih.gov Furthermore, 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have demonstrated significant antitumor activity against A549 lung cancer cells, with one compound exhibiting an IC₅₀ of 0.44 μM. nih.gov

Table 3: Cytotoxic Activity of this compound Derivatives

| Derivative Class | Cancer Cell Line(s) | IC₅₀ Values |

| Morpholine (B109124) based thiourea bromobenzothiazole | MCF-7 (Breast) | 18.10 µM nih.gov |

| HeLa (Cervical) | 38.85 µM nih.gov | |

| N-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido] propanamide derivative | MCF-7 (Breast) | 5.15 μM nih.gov |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative | A549 (Lung) | 0.44 μM nih.gov |

The ways in which these compounds exert their antitumor effects are multifaceted. mdpi.com One key mechanism is the inhibition of protein kinases, such as Aurora A kinase and the ALK/PI3K/AKT signaling pathway, which are critical for cancer cell growth and survival. nih.gov For example, a highly active 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative was found to inhibit the ALK/PI3K/AKT pathway. nih.gov

Another important mechanism is the induction of apoptosis (programmed cell death). frontiersin.org This can be triggered by disrupting the mitochondrial membrane potential, a key event in the apoptotic cascade. nih.gov Some derivatives have also been shown to arrest the cell cycle at specific phases, such as the G1 phase, preventing cancer cells from dividing. nih.gov The inhibition of tubulin polymerization, which is essential for cell division, is another target for some benzothiazole derivatives.

Anti-inflammatory and Immunomodulatory Studies

Chronic inflammation is a contributing factor to many diseases, making the development of new anti-inflammatory drugs a priority. nih.gov Benzothiazole derivatives have been investigated for their potential to modulate the immune system and reduce inflammation. researchgate.netnih.gov

Studies have shown that certain benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties possess significant in vivo anti-inflammatory activity. nih.gov For example, some of these compounds effectively inhibited carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov The mechanism of this anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. nih.gov

Immunomodulation refers to any process where an immune response is altered. pnrjournal.com This can involve either stimulating the immune system (immunostimulation) or suppressing it (immunosuppression). pnrjournal.comwjgnet.com While specific studies focusing solely on the immunomodulatory effects of this compound are limited, the broader class of benzothiazoles has been shown to possess such activities. researchgate.net The ability of these compounds to interact with various components of the immune system, such as T-cells, B-cells, and macrophages, forms the basis for their potential therapeutic use in a range of immune-related conditions. wjgnet.com The anti-inflammatory effects observed with benzothiazole derivatives are a key aspect of their immunomodulatory potential. nih.govekb.eg

Antioxidant Activity Investigations